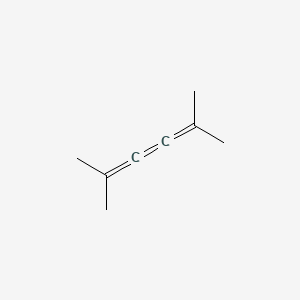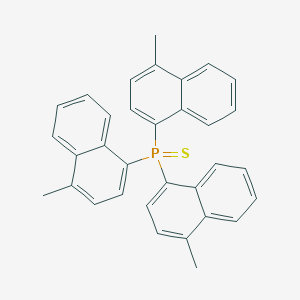
Tris(4-methylnaphthalen-1-yl)phosphane sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-methylnaphthalen-1-yl)phosphane sulfide is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of three 4-methylnaphthalen-1-yl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylnaphthalen-1-yl)phosphane sulfide typically involves the reaction of 4-methylnaphthalen-1-ylmagnesium bromide with phosphorus trichloride, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
- Preparation of 4-methylnaphthalen-1-ylmagnesium bromide via Grignard reaction.
- Reaction of the Grignard reagent with phosphorus trichloride to form tris(4-methylnaphthalen-1-yl)phosphane.
- Introduction of sulfur to form the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions: Tris(4-methylnaphthalen-1-yl)phosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the 4-methylnaphthalen-1-yl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylnaphthalen-1-yl)phosphane.
Substitution: Derivatives with different substituents replacing the 4-methylnaphthalen-1-yl groups.
科学研究应用
Tris(4-methylnaphthalen-1-yl)phosphane sulfide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of tris(4-methylnaphthalen-1-yl)phosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can influence various biochemical pathways and catalytic processes. The compound’s ability to form stable complexes with metals and other substrates is central to its function in catalysis and other applications .
相似化合物的比较
Tris(2-methoxy-5-vinylphenyl)phosphine: Similar in structure but with different substituents.
Triphenylphosphine sulfide: A well-known phosphine sulfide with different aromatic groups.
Tris(2-carboxyethyl)phosphine: Commonly used in biological studies as a reducing agent.
Uniqueness: Tris(4-methylnaphthalen-1-yl)phosphane sulfide is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly useful in specialized catalytic applications and as a precursor for the synthesis of complex organic molecules .
属性
CAS 编号 |
4934-49-0 |
|---|---|
分子式 |
C33H27PS |
分子量 |
486.6 g/mol |
IUPAC 名称 |
tris(4-methylnaphthalen-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C33H27PS/c1-22-16-19-31(28-13-7-4-10-25(22)28)34(35,32-20-17-23(2)26-11-5-8-14-29(26)32)33-21-18-24(3)27-12-6-9-15-30(27)33/h4-21H,1-3H3 |
InChI 键 |
UJRCRLNWLOGLIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=C(C4=CC=CC=C43)C)C5=CC=C(C6=CC=CC=C65)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


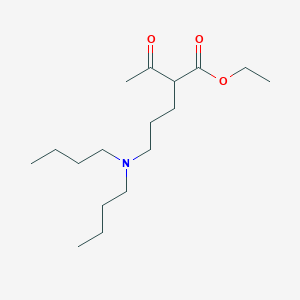
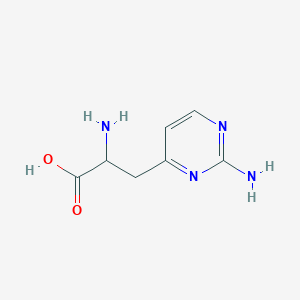
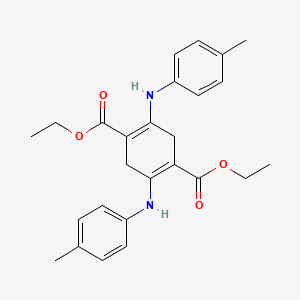

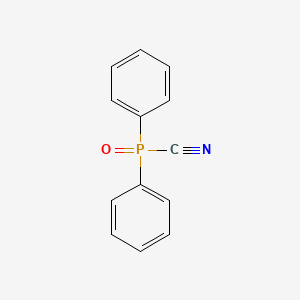
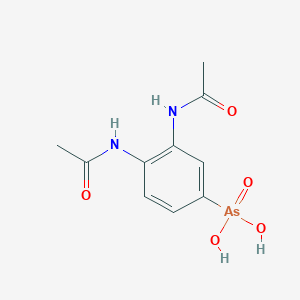
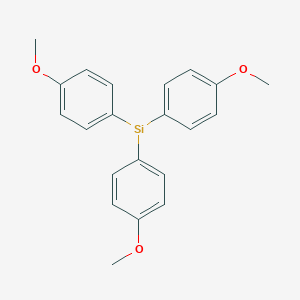
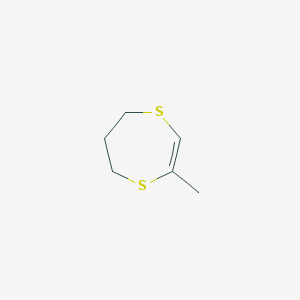
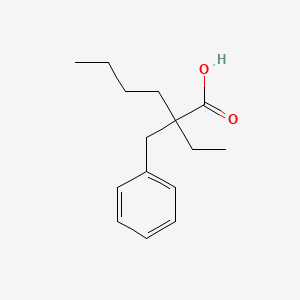

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)

